In-Depth Technical Guide: (2,2,3,3-Tetrafluoropropoxy)acetic acid
In-Depth Technical Guide: (2,2,3,3-Tetrafluoropropoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of (2,2,3,3-Tetrafluoropropoxy)acetic acid, a fluorinated organic compound of interest in various scientific domains. This document outlines the precise calculation of its molecular weight, presents generalized experimental protocols for its synthesis and characterization, and includes workflow diagrams for clarity.
Molecular Weight Determination
The molecular weight of a compound is a fundamental physical property, crucial for reaction stoichiometry, analytical characterization, and drug design. The molecular formula for (2,2,3,3-Tetrafluoropropoxy)acetic acid is C₅H₆F₄O₃.[1] The molecular weight is calculated by summing the atomic weights of its constituent atoms.
Data Presentation: Molecular Weight Calculation
The following table provides a comprehensive breakdown of the molecular weight calculation for (2,2,3,3-Tetrafluoropropoxy)acetic acid.
| Constituent Element | Chemical Symbol | Quantity of Atoms | Standard Atomic Weight (amu) | Subtotal Atomic Weight (amu) |
| Carbon | C | 5 | 12.011 | 60.055 |
| Hydrogen | H | 6 | 1.008 | 6.048 |
| Fluorine | F | 4 | 18.998 | 75.992 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 190.092 |
The calculated molecular weight of (2,2,3,3-Tetrafluoropropoxy)acetic acid is 190.092 amu . This value is consistent with commercially available reagents, often cited as 190.1 g/mol or 190.09 g/mol .[1]
Experimental Protocols
Characterization of the synthesized compound would then be performed using standard analytical techniques to confirm its identity and purity.
General Synthesis Protocol: Williamson Ether Synthesis Approach
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Deprotonation of 2,2,3,3-tetrafluoropropanol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,3,3-tetrafluoropropanol in a suitable anhydrous solvent such as tetrahydrofuran (THF). Cool the solution in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise to the solution to form the sodium alkoxide.
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Nucleophilic Substitution: To the solution of the sodium alkoxide, add a solution of an ethyl haloacetate (e.g., ethyl bromoacetate) in THF dropwise. Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up and Ester Hydrolysis: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. The crude ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2.
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Purification: The resulting (2,2,3,3-Tetrafluoropropoxy)acetic acid can be purified by extraction into an organic solvent, followed by drying and removal of the solvent. Further purification can be achieved by distillation or recrystallization.
Characterization Protocols
Mass spectrometry is a powerful analytical technique for the precise determination of molecular weight.
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Sample Preparation: Prepare a dilute solution of the purified (2,2,3,3-Tetrafluoropropoxy)acetic acid in a suitable volatile solvent, such as methanol or acetonitrile.
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Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
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Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.
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Data Analysis: The resulting spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the deprotonated molecule. The high-resolution measurement will provide an accurate mass that can be used to confirm the elemental composition.
NMR spectroscopy provides detailed information about the atomic structure of a molecule.
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Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transfer to an NMR tube.
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¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The spectrum should show distinct signals corresponding to the different types of protons in the molecule (the -CH₂-O-, -CH₂-C=O, and the -CHF₂ protons), with chemical shifts and coupling patterns consistent with the expected structure.
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¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. This will show signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.
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¹⁹F NMR Spectroscopy: Given the presence of fluorine, a fluorine-19 NMR spectrum will provide specific information about the chemical environment of the fluorine atoms.
FTIR spectroscopy is used to identify the functional groups present in a molecule.
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Sample Preparation: The sample, which is a liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
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Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the infrared spectrum.
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Data Analysis: The resulting spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (a strong peak around 1710 cm⁻¹), the C-O stretch of the ether and carboxylic acid, and the C-F stretches.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of (2,2,3,3-Tetrafluoropropoxy)acetic acid.
Caption: Workflow for the synthesis and characterization of the target compound.
Molecular Weight Calculation Logic
The diagram below outlines the logical relationship between the molecular formula, atomic weights, and the final calculated molecular weight.
Caption: Logical flow for calculating the molecular weight.
